molecular formula C18H17ClN2O3 B6477057 2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 2640822-02-0

2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6477057
CAS No.: 2640822-02-0
M. Wt: 344.8 g/mol
InChI Key: KGPNPPHGIVAIHL-UHFFFAOYSA-N
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Description

Structure and Synthesis 2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted core fused with a 5-chloro-1,3-benzoxazole moiety. The benzoxazole ring introduces a bicyclic heteroaromatic system with a chlorine atom at the 5-position, enhancing electronic and steric properties critical for biological interactions.

Synthesis involves coupling pre-activated benzoxazole intermediates (e.g., via thionyl chloride activation of benzylic alcohols) with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, achieving moderate to high yields (43–86%) . The 6,7-dimethoxy core is often derived from commercial sources or synthesized via basification of its hydrochloride salt .

Properties

IUPAC Name

5-chloro-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-22-16-7-11-5-6-21(10-12(11)8-17(16)23-2)18-20-14-9-13(19)3-4-15(14)24-18/h3-4,7-9H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPNPPHGIVAIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC4=C(O3)C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzaldehyde, under acidic conditions.

    Formation of the Tetrahydroisoquinoline Moiety: This involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Coupling of the Two Moieties: The final step involves coupling the benzoxazole and tetrahydroisoquinoline moieties through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving benzoxazole and isoquinoline derivatives.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The tetrahydroisoquinoline moiety can influence neurotransmitter systems, potentially affecting neurological functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : High yields (43–86%) for analogous compounds suggest scalable synthesis .
  • Structure-Activity Relationships (SAR) :
    • Chlorine and methoxy groups are critical for potency; removal of substituents (e.g., cycle 1 in pyrimidine derivatives) reduces activity .
    • Benzoxazole’s heterocyclic rigidity may improve metabolic stability compared to flexible acetylated analogs .
  • Therapeutic Potential: Likely candidates include neurodegenerative disease treatment (via AMPA receptor modulation) or anticancer applications (via P-glycoprotein inhibition) .

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